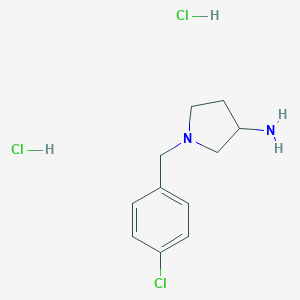

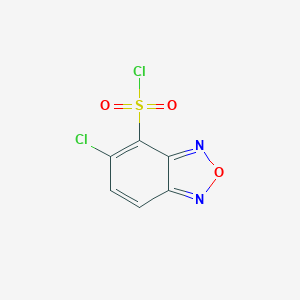

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves cycloaddition reactions or interactions with azomethine ylides, providing a methodological framework for producing compounds with significant structural similarities to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. For instance, substituted chromones reacting with nonstabilized azomethine ylides can lead to the formation of 1-benzopyrano[2,3-c]pyrrolidines and related structures through diastereoselective processes (Sosnovskikh et al., 2014).

Molecular Structure Analysis

The detailed molecular structure of related compounds, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals the planar nature of the iminopyrrole backbone, which is significant for understanding the molecular geometry of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. These structures provide insights into the spatial arrangement and potential reactivity of the molecule (Su et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives, including potential reactions involving azomethine ylides or other cycloaddition processes, can be extrapolated to understand the chemical behavior of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride. These reactions often result in the formation of complex heterocyclic structures, indicating the compound's utility in synthesizing diverse chemical entities (Korotaev et al., 2013).

科学的研究の応用

Stereoselectivity in Calcium Antagonists

- Stereoselectivity of a potent calcium antagonist: The synthesis and evaluation of four enantiomers of a calcium antagonist related to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride were investigated. This study focused on the binding affinity and coronary vasodilating activity, highlighting the significance of stereoselectivity in pharmacological effectiveness (Tamazawa et al., 1986).

Crystal Structure Analysis

- Synthesis and Crystal Structure of Schiff Base Compounds: Research on Schiff base compounds structurally similar to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride revealed insights into their crystal structure and potential antibacterial activities. This study emphasizes the importance of molecular structure in determining the biological activities of such compounds (Wang, Nong, Sht, Qi, 2008).

Synthesis of Derivatives for Potential Applications

- Synthesis of Tetrahydropyrido[3,4-d]pyrimidine Derivatives: A study involving the synthesis of derivatives of a compound structurally related to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride focused on potential applications in various fields. The process involved several chemical reactions, highlighting the compound's versatility in derivative synthesis (Kuznetsov, Chapyshev, 2007).

Anticancer Agent Synthesis

- Synthesis of Anticancer Agents: The synthesis of compounds containing a pyrrolidinyl moiety, akin to 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride, was explored for their potential as anticancer agents. This research sheds light on the role of such compounds in developing new anticancer medications (Redda et al., 2011).

Small Molecule Anticancer Drug Synthesis

- Synthesis of Intermediate for Anticancer Drugs: Another study focused on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate in small molecule anticancer drugs. This compound shares structural similarities with 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride, highlighting its importance in drug development (Zhang, Cao, Xu, Wang, 2018).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, compounds containing chlorine atoms can sometimes be hazardous and should be handled with care8910.

将来の方向性

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended for use as a drug, studies could also investigate its pharmacological effects and potential therapeutic applications.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, experimental data and studies specifically on “1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride” would be needed.

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593665 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride | |

CAS RN |

169452-11-3 | |

| Record name | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)

![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)